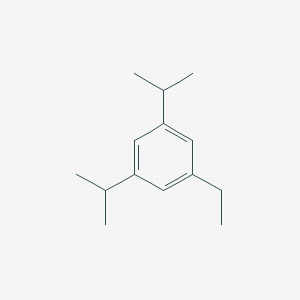
Quinoline, 3-chloro-4-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that belongs to the quinoline family. It is a yellowish powder that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well known.
Mécanisme D'action
The mechanism of action of Quinoline, 3-chloro-4-nitro-, 1-oxide is well known. The compound inhibits the growth of cancer cells by inducing apoptosis. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.
Biochemical and Physiological Effects
Quinoline, 3-chloro-4-nitro-, 1-oxide has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of the cells. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline, 3-chloro-4-nitro-, 1-oxide has various advantages and limitations for lab experiments. One of the advantages is that the compound is readily available, and its synthesis method is well known. Additionally, the compound has a well-known mechanism of action, which makes it useful in various scientific research applications. One of the limitations is that the compound is toxic, and caution should be taken when handling it. Additionally, the compound is not very soluble in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are various future directions for Quinoline, 3-chloro-4-nitro-, 1-oxide. One of the directions is the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound can be used in the development of new diagnostic tools for the detection of these diseases. Another direction is the synthesis of new quinoline derivatives, which have various scientific research applications.
Conclusion
Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that has various scientific research applications. The compound is synthesized using various methods, and its mechanism of action is well known. The compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Additionally, there are various future directions for the compound, which include the development of new drugs and the synthesis of new quinoline derivatives.
Méthodes De Synthèse
Quinoline, 3-chloro-4-nitro-, 1-oxide is synthesized using various methods. One of the methods involves the reaction of 3-chloro-4-nitroaniline with chloroacetic acid and phosphorus oxychloride. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product. Another method involves the reaction of 3-chloro-4-nitroaniline with nitric acid and sulfuric acid. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product.
Applications De Recherche Scientifique
Quinoline, 3-chloro-4-nitro-, 1-oxide is used in various scientific research applications. One of the applications is in the field of pharmacology, where the compound is used as a reference standard for the analysis of quinoline derivatives. The compound is also used in the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound is used in the synthesis of other quinoline derivatives, which have various scientific research applications.
Propriétés
Numéro CAS |
14100-52-8 |
|---|---|
Nom du produit |
Quinoline, 3-chloro-4-nitro-, 1-oxide |
Formule moléculaire |
C9H5ClN2O3 |
Poids moléculaire |
224.6 g/mol |
Nom IUPAC |
3-chloro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
Clé InChI |
KCTRRJGEGCNDPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
Autres numéros CAS |
14100-52-8 |
Synonymes |
3-CHLORO-4-NITROQUINOLINE-1-OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



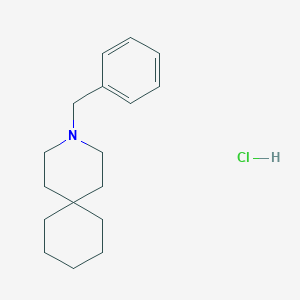
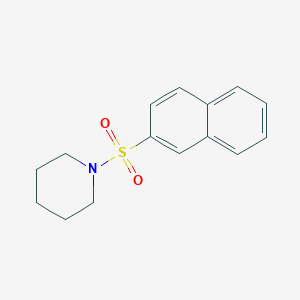
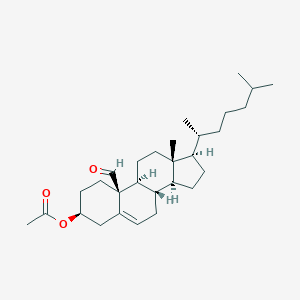

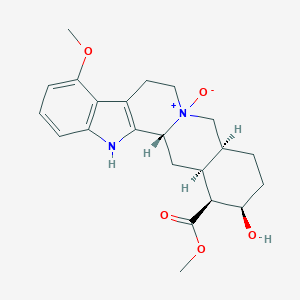

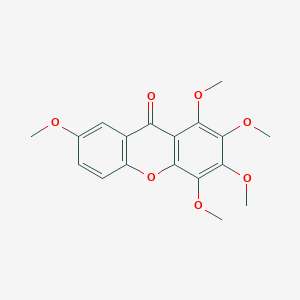
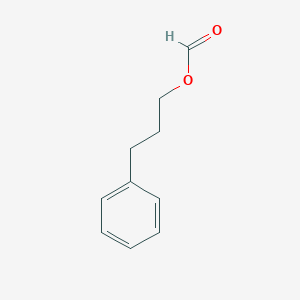
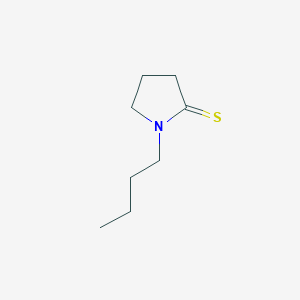
![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)

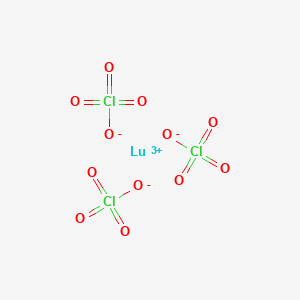
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
